molecular formula C9H18O2 B13808327 3-tert-Butoxy-2-(methoxymethyl)-1-propene CAS No. 23230-86-6

3-tert-Butoxy-2-(methoxymethyl)-1-propene

Cat. No.: B13808327
CAS No.: 23230-86-6
M. Wt: 158.24 g/mol
InChI Key: NXXLWJTVEPCLDD-UHFFFAOYSA-N
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Description

3-tert-Butoxy-2-(methoxymethyl)-1-propene is an organic compound characterized by the presence of a tert-butoxy group and a methoxymethyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butoxy-2-(methoxymethyl)-1-propene typically involves the reaction of tert-butyl alcohol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-tert-Butoxy-2-(methoxymethyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-tert-Butoxy-2-(methoxymethyl)-1-propene has found applications in several scientific research areas, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-Butoxy-2-(methoxymethyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates, which can undergo further transformations to yield the final products.

Comparison with Similar Compounds

  • 3-tert-Butoxy-2-methylpropanal
  • 3-tert-Butoxy-2-methoxy-2-methyl-3-oxopropanoic acid

Comparison: 3-tert-Butoxy-2-(methoxymethyl)-1-propene is unique due to the presence of both tert-butoxy and methoxymethyl groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a versatile platform for chemical modifications and applications in various fields.

Properties

CAS No.

23230-86-6

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-(methoxymethyl)-3-[(2-methylpropan-2-yl)oxy]prop-1-ene

InChI

InChI=1S/C9H18O2/c1-8(6-10-5)7-11-9(2,3)4/h1,6-7H2,2-5H3

InChI Key

NXXLWJTVEPCLDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(=C)COC

Origin of Product

United States

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